molecular formula C21H28N4O4S B2629932 ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate CAS No. 422275-39-6

ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate

Katalognummer: B2629932
CAS-Nummer: 422275-39-6
Molekulargewicht: 432.54
InChI-Schlüssel: QTTBRELASSYDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which are structurally related to the specified compound. These compounds, containing various nuclei like 1,3-oxazol(idin)e and 5-thioxo-1,2,4-triazole, among others, were synthesized starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against tested microorganisms and notable antiurease and antilipase activities for certain derivatives (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Quinazolinone-based Derivatives as Dual Inhibitors

Riadi et al. (2021) described the efficient preparation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also demonstrated significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Synthesis and Antibacterial Activity of Novel Compounds

Research by Sharma and Jain (2008) involved the synthesis and evaluation of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates for antibacterial activity. These compounds were synthesized through the reaction of norfloxacin acid chloride with various alcohols, yielding esters that were further reacted with nicotinoyl chloride. The synthesized compounds displayed moderate to significant antibacterial activity against different strains of bacteria, indicating their potential as antibacterial agents (Sharma & Jain, 2008).

Photophysical Properties of Norfloxacin Derivatives

Cuquerella, Miranda, and Bosca (2006) studied the photophysical properties of norfloxacin (NFX) and its derivatives to understand the role of the free carboxylic acid and the nonprotonated piperazinyl group. The research provided insights into the singlet excited-state deactivation of NFX via intramolecular electron transfer, contributing to the understanding of the photostability and photodegradation mechanisms of fluoroquinolone antibiotics (Cuquerella, Miranda, & Bosca, 2006).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate' involves the reaction of 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid with 6-bromohexanoyl chloride to form 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl chloride. This intermediate is then reacted with piperazine-1-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "6-bromohexanoyl chloride", "piperazine-1-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: 4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid is reacted with thionyl chloride to form 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-yl chloride.", "Step 2: 6-bromohexanoyl chloride is added to the reaction mixture from step 1 and the mixture is heated to form 6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl chloride.", "Step 3: Piperazine-1-carboxylic acid ethyl ester is added to the reaction mixture from step 2 and the mixture is heated to form the final product, 'ethyl 4-(6-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoyl)piperazine-1-carboxylate'." ] }

CAS-Nummer

422275-39-6

Molekularformel

C21H28N4O4S

Molekulargewicht

432.54

IUPAC-Name

ethyl 4-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H28N4O4S/c1-2-29-21(28)24-14-12-23(13-15-24)18(26)10-4-3-7-11-25-19(27)16-8-5-6-9-17(16)22-20(25)30/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,22,30)

InChI-Schlüssel

QTTBRELASSYDPP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.